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  • Product: 3-Azetidinyl isonicotinate
  • CAS: 1219979-55-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 3-Azetidinyl Isonicotinate in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from flat, sp2-rich molecules to three-dimensional, sp3-rich architectures is a proven strategy to enhance clinical success rates. 3-Azetidinyl isonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp2-rich molecules to three-dimensional, sp3-rich architectures is a proven strategy to enhance clinical success rates. 3-Azetidinyl isonicotinate represents a highly versatile building block that perfectly encapsulates this paradigm. By fusing the conformational rigidity and favorable lipophilicity profile of an azetidine ring with the established pharmacophore of an isonicotinate moiety, this compound serves as a critical intermediate for synthesizing targeted covalent inhibitors, PROTAC linkers, and CNS-penetrant therapeutics. This technical guide provides a rigorous analysis of its physicochemical properties, structural causality, and a self-validating synthetic protocol for its preparation.

Structural and Chemical Identity

To effectively utilize 3-azetidinyl isonicotinate in drug design, researchers must first understand its fundamental chemical identity. The molecule consists of a four-membered nitrogenous heterocycle (azetidine) esterified at the 3-position with isonicotinic acid (pyridine-4-carboxylic acid).

PropertyValue
Chemical Name 3-Azetidinyl 4-pyridinecarboxylate
CAS Registry Number 1219979-55-1
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Canonical SMILES O=C(OC1CNC1)c2ccncc2
Topological Polar Surface Area (TPSA) ~55.2 Ų
Predicted pKa (Azetidine NH) 9.0 – 9.5
Predicted pKa (Pyridine N) 5.2 – 5.5

Data supported by CAS Common Chemistry[1].

Physicochemical Profiling and Structural Causality

The integration of the azetidine ring into the isonicotinate scaffold is not arbitrary; it is driven by specific physicochemical causalities that address common liabilities in drug development.

  • Lipophilicity and Aqueous Solubility: Compared to larger saturated heterocycles like piperidine or pyrrolidine, the azetidine ring significantly lowers the partition coefficient (LogP). The reduced carbon count, combined with the highly basic secondary amine (pKa ~9.5), ensures that the molecule is predominantly protonated at physiological pH (7.4). This protonation state drastically increases aqueous solubility, making it an ideal solubilizing tag for highly lipophilic drug candidates[2].

  • Metabolic Stability: A common failure point for aliphatic amines is rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The azetidine ring mitigates this risk. The high ring strain (approx. 25.2 kcal/mol) and the lack of easily accessible, conformationally flexible α-carbons restrict the binding affinity and oxidative liability within the CYP active site[3],[4].

  • Vectorized 3D Trajectory: The rigidity of the four-membered ring locks the ester linkage in a well-defined spatial orientation. This "vectorization" allows medicinal chemists to predictably project the isonicotinate moiety into deep binding pockets, enhancing target-binding affinity through precise hydrogen bonding via the pyridine nitrogen[2].

SAR_Logic Core 3-Azetidinyl Isonicotinate Scaffold Azetidine Azetidine Ring (Constrained Amine) Core->Azetidine Structural Component Isonicotinate Isonicotinate Moiety (Pyridine-4-carboxylate) Core->Isonicotinate Structural Component Metabolism Reduced CYP450 Liability Azetidine->Metabolism High Ring Strain Solubility Increased Aqueous Solubility (pKa ~9.5) Azetidine->Solubility Basic Amine Rigidity Vectorized 3D Trajectory Azetidine->Rigidity Conformational Lock HBA Hydrogen Bond Acceptor (N) Isonicotinate->HBA Pyridine Nitrogen

SAR logic tree demonstrating the physicochemical causality of the scaffold.

Self-Validating Synthetic Protocol

Synthesizing 3-azetidinyl isonicotinate requires careful selection of reagents to prevent the acid-catalyzed or nucleophile-induced ring opening of the strained azetidine core. The following protocol outlines a highly efficient, self-validating workflow utilizing N-Boc-3-hydroxyazetidine and isonicotinic acid.

Phase 1: EDC/DMAP Mediated Esterification

Causality: Traditional acyl chloride formations (e.g., using SOCl2) generate HCl, which can prematurely deprotect the Boc group or degrade the azetidine ring. EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen as a mild, water-soluble coupling agent. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the esterification without requiring harsh conditions.

  • Reaction Setup: Dissolve 1.0 eq of isonicotinic acid and 1.1 eq of N-Boc-3-hydroxyazetidine in anhydrous Dichloromethane (DCM) under an inert atmosphere (N2). Cool the mixture to 0°C.

  • Activation: Add 1.5 eq of EDC·HCl and 0.2 eq of DMAP. Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature (RT) for 12 hours.

  • In-Process Control (IPC) 1: Monitor via LC-MS. Validation: The reaction is deemed complete when the isonicotinic acid mass signature disappears and a new peak corresponding to the intermediate (N-Boc-3-azetidinyl isonicotinate,[M+H]+ = 279.1) appears.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove unreacted acid) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Phase 2: Boc Deprotection and Isolation

Causality: Trifluoroacetic acid (TFA) is utilized because it provides a clean, anhydrous environment to cleave the tert-butyloxycarbonyl (Boc) group without hydrolyzing the newly formed ester bond—a significant risk if aqueous acids or bases were deployed.

  • Deprotection: Dissolve the crude N-Boc intermediate in DCM. Add TFA (DCM:TFA ratio of 4:1) dropwise at 0°C. Stir at RT for 2 hours.

  • IPC 2: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). Validation: The disappearance of the UV-active starting material and the appearance of a baseline spot that stains purple with Ninhydrin confirms the formation of the free secondary amine.

  • Neutralization & Isolation: Concentrate the mixture to remove excess TFA. To isolate the free base, partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. Extract the aqueous layer repeatedly with EtOAc. Dry the combined organic layers and concentrate to yield 3-azetidinyl isonicotinate.

  • Salt Formation (Optional): For long-term shelf stability, dissolve the free base in diethyl ether and add 1M HCl in ether to precipitate the hydrochloride salt.

Synthesis_Workflow SM N-Boc-3-hydroxyazetidine + Isonicotinic Acid Coupling Esterification (EDC·HCl, DMAP, DCM, 0°C to RT) SM->Coupling Reagents added Intermediate N-Boc-3-azetidinyl isonicotinate (Intermediate) Coupling->Intermediate IPC 1: LC-MS Monitor Deprotection Boc Deprotection (TFA, DCM, RT, 2h) Intermediate->Deprotection Acidic Cleavage Workup Neutralization & Extraction (Sat. NaHCO3, EtOAc) Deprotection->Workup IPC 2: TLC Monitor Product 3-Azetidinyl Isonicotinate (Free Base or HCl Salt) Workup->Product Isolation

Self-validating synthetic workflow for the preparation of 3-azetidinyl isonicotinate.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic splitting pattern of the isonicotinate pyridine ring—two doublets integrating for 2H each at approximately δ 8.80 ppm (protons adjacent to the pyridine nitrogen) and δ 7.85 ppm. The azetidine methine proton (CH-O) will appear as a distinct multiplet shifted downfield (approx. δ 5.30 - 5.50 ppm) due to the electron-withdrawing ester group, while the azetidine methylene protons (CH2) will appear as complex multiplets around δ 3.80 - 4.20 ppm.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS should display a prominent pseudo-molecular ion peak [M+H]+ at m/z 179.0815, confirming the exact mass of the target product.

References

  • CAS Common Chemistry. "3-Azetidinyl 4-pyridinecarboxylate (CAS RN: 1219979-55-1)". American Chemical Society. Available at:[Link]

Sources

Exploratory

The Structural Elucidation of 3-Azetidinyl Isonicotinate: A Technical Guide for Drug Discovery Professionals

Abstract The confluence of strained ring systems and heteroaromatic scaffolds offers a fertile ground for the discovery of novel therapeutics. This technical guide provides an in-depth analysis of the crystal structure o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of strained ring systems and heteroaromatic scaffolds offers a fertile ground for the discovery of novel therapeutics. This technical guide provides an in-depth analysis of the crystal structure of 3-Azetidinyl isonicotinate, a molecule of significant interest due to its incorporation of both a conformationally rigid azetidine moiety and a versatile isonicotinate group. While the full crystallographic data for this specific molecule is primarily available through a direct deposition to the Cambridge Structural Database (CSD Identifier: 2391276) by researchers at Lawrence Berkeley National Laboratory, this guide synthesizes the available structural information with established, field-proven methodologies for its synthesis and crystallization.[1] We present a robust framework for understanding the molecular architecture, potential intermolecular interactions, and the profound implications of its three-dimensional structure for structure-activity relationship (SAR) studies in drug development. This document is intended for researchers, medicinal chemists, and crystallographers engaged in the design and development of next-generation small molecule therapeutics.

Introduction: The Strategic Value of Azetidine and Isonicotinate Scaffolds

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold."[1] This four-membered nitrogen-containing heterocycle is not merely a smaller homolog of more common pyrrolidine or piperidine rings; its inherent high ring strain and sp³-rich character confer unique structural and physicochemical properties. The rigid nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of an azetidine moiety has been shown to improve critical pharmacokinetic properties such as solubility and metabolic stability, making it an attractive component in drug design.

Complementing the azetidine core, the isonicotinate fragment (the ester of pyridine-4-carboxylic acid) serves as a versatile component with a rich history in pharmaceuticals. Isonicotinic acid derivatives are found in a range of approved drugs and are known to act as key pharmacophores, often participating in hydrogen bonding and other crucial receptor interactions. The strategic combination of these two motifs in 3-Azetidinyl isonicotinate presents a molecule with significant potential for modulation of various biological targets. Understanding its precise three-dimensional structure is therefore paramount for unlocking its therapeutic potential.

Synthesis and Crystallization: A Proposed Pathway

While the specific synthetic and crystallization protocol for the crystal structure deposited under CCDC 2391276 is not detailed in a peer-reviewed publication, a robust and logical pathway can be constructed based on established and reliable organic chemistry principles. The synthesis of an ester like 3-Azetidinyl isonicotinate is most commonly achieved through the esterification of isonicotinic acid with 3-hydroxyazetidine.

Proposed Synthesis of 3-Azetidinyl Isonicotinate

A highly effective and widely used method for this transformation is the Steglich esterification, which utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), under mild conditions. This method is particularly advantageous as it avoids the harsh acidic conditions of a classic Fischer-Speier esterification, which could potentially lead to side reactions with the acid-sensitive azetidine ring.

Experimental Protocol: Steglich Esterification

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isonicotinic acid (1.0 equivalent) and 3-hydroxyazetidine hydrochloride (1.0 equivalent) in an anhydrous polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents), to the solution to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture at room temperature for 10-15 minutes.

  • Coupling Agent Addition: To the stirred solution, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). DMAP serves as an acylation catalyst to accelerate the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours). A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form as the reaction proceeds.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with a mild acid (e.g., 5% HCl solution) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-Azetidinyl isonicotinate.

Diagram: Proposed Synthesis Workflow

G cluster_synthesis Synthesis of 3-Azetidinyl Isonicotinate reagents Isonicotinic Acid + 3-Hydroxyazetidine HCl dissolve Dissolve in Anhydrous DCM reagents->dissolve base Add DIPEA (2.2 eq) dissolve->base coupling Add DCC (1.1 eq) + DMAP (cat.) base->coupling react Stir at RT, 12-24h coupling->react filter Filter DCU byproduct react->filter wash Aqueous Work-up (Acid, Base, Brine) filter->wash purify Column Chromatography wash->purify product Pure 3-Azetidinyl Isonicotinate purify->product

Caption: Steglich esterification pathway for the synthesis of 3-Azetidinyl isonicotinate.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. Slow evaporation is one of the most straightforward and effective methods for small organic molecules.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: The choice of solvent is crucial. A suitable solvent system is one in which the compound is soluble at a higher temperature or in a larger volume, but less soluble as the solvent evaporates. A range of solvents of varying polarities (e.g., ethanol, ethyl acetate, acetone, acetonitrile, or mixtures thereof) should be screened in small-scale trials.

  • Solution Preparation: Dissolve a small amount of the purified 3-Azetidinyl isonicotinate in a minimal amount of the chosen solvent or solvent system in a clean vial. Gentle warming may be used to aid dissolution.

  • Evaporation Control: Cover the vial with a cap or parafilm that has been pierced with one or a few small holes using a needle. The number and size of the holes will control the rate of solvent evaporation. A slower rate is generally preferable for growing larger, more well-ordered crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, they can be carefully harvested using a spatula or by decanting the mother liquor.

Crystal Structure Analysis

The crystal structure of 3-Azetidinyl isonicotinate was determined by single-crystal X-ray diffraction, with the data deposited in the Cambridge Structural Database under the identifier CCDC 2391276.[1] The analysis was performed by Jose Martinez Fernandez, Alireza Haji Seyed Javadi, and Simon J. Teat at the Advanced Light Source, Lawrence Berkeley National Laboratory.[1] While the full crystallographic data tables are not available in a peer-reviewed publication, the deposition itself provides the definitive three-dimensional coordinates of the atoms in the crystal lattice.

What a Crystal Structure Reveals:

  • Molecular Confirmation: It provides unequivocal proof of the molecular structure and connectivity, confirming the successful synthesis of the target compound.

  • Conformation: The analysis reveals the preferred three-dimensional shape (conformation) of the molecule in the solid state. For 3-Azetidinyl isonicotinate, this includes the pucker of the azetidine ring and the rotational orientation of the isonicotinate group relative to the azetidine ring.

  • Stereochemistry: If chiral centers are present, X-ray crystallography can determine the absolute stereochemistry.

  • Intermolecular Interactions: The data allows for the detailed analysis of how molecules pack together in the crystal lattice. This includes identifying key non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial for understanding the physicochemical properties of the solid form and can provide insights into how the molecule might interact with a biological target.

Diagram: General X-ray Crystallography Workflow

G cluster_xray Single-Crystal X-ray Diffraction Workflow crystal High-Quality Single Crystal mount Mount Crystal on Diffractometer crystal->mount xray Irradiate with Monochromatic X-rays mount->xray diffraction Collect Diffraction Pattern (Reflection Intensities) xray->diffraction solve Solve Phase Problem (Electron Density Map) diffraction->solve refine Refine Atomic Model solve->refine structure Final Crystal Structure (Coordinates, Bond Lengths, Angles) refine->structure

Caption: A generalized workflow for determining a molecule's structure via X-ray crystallography.

Implications for Drug Development

The crystal structure of 3-Azetidinyl isonicotinate is a critical tool for drug development professionals.

  • Structure-Based Drug Design (SBDD): The precise atomic coordinates from the crystal structure can be used in computational docking studies. By understanding the molecule's preferred conformation and the spatial arrangement of its functional groups (the azetidine nitrogen, the ester carbonyl, the pyridine nitrogen), researchers can model its interaction with the binding site of a target protein. This allows for the rational design of new analogs with improved potency and selectivity.

  • Pharmacophore Modeling: The structure helps to define the three-dimensional pharmacophore—the essential arrangement of features responsible for the molecule's biological activity. This model can then be used to search for other, structurally diverse molecules that may have similar activity.

  • Physicochemical Property Prediction: The way molecules pack in the crystal lattice, as revealed by the structure, influences properties like melting point, solubility, and stability. This information is invaluable for the development of a viable drug formulation.

Conclusion

The crystal structure of 3-Azetidinyl isonicotinate, made publicly available through the Cambridge Structural Database, provides a foundational piece of data for the advancement of medicinal chemistry programs. By combining this structural knowledge with the robust synthetic and crystallization protocols outlined in this guide, researchers are well-equipped to explore the therapeutic potential of this and related molecules. The unique combination of the conformationally constrained azetidine ring and the electronically versatile isonicotinate moiety makes this scaffold a compelling starting point for the development of novel therapeutics with optimized efficacy and pharmacokinetic profiles.

References

  • Fernandez, J. M., Javadi, A. H. S., & Teat, S. J. (2024). CCDC 2391276: Experimental Crystal Structure Determination. CCDC. [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of 3-Azetidinyl Isonicotinate: Mechanism of Action Hypotheses and Validation Protocols

Executive Summary The compound 3-Azetidinyl isonicotinate (CAS 1219979-55-1) represents a strategic convergence of two highly privileged chemical motifs: the strain-relieving, sp3-rich azetidine ring and the biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Azetidinyl isonicotinate (CAS 1219979-55-1) represents a strategic convergence of two highly privileged chemical motifs: the strain-relieving, sp3-rich azetidine ring and the biologically active isonicotinate ester. While not yet a widely deployed clinical agent, its structural components offer distinct pharmacological advantages. This technical whitepaper establishes the core hypotheses for its mechanism of action (MoA) and provides drug development professionals with self-validating experimental workflows to test these pathways.

Structural Pharmacology & Scaffold Rationale

The incorporation of the azetidine moiety is a well-established strategy in modern drug design to improve metabolic stability, aqueous solubility, and target-binding affinity[1]. The rigid nature of the four-membered azetidine ring allows for the precise positioning of substituents in three-dimensional space, making it an exceptional bioisostere for larger, more lipophilic saturated heterocycles like piperazine or morpholine[1].

Conversely, the isonicotinate (pyridine-4-carboxylate) substructure is a proven pharmacophore. Pyridine carboxylic acid isomers and their ester derivatives are widely recognized for their potent anti-inflammatory properties and their emerging roles as selective enzyme inhibitors[2]. Recent structure-activity relationship (SAR) studies have demonstrated that isonicotinic acid derivatives exhibit exceptional efficacy in inhibiting reactive oxygen species (ROS) production, often outperforming standard NSAIDs like ibuprofen in in vitro assays[3].

Hypothesized Mechanisms of Action (MoA)

Hypothesis A: Esterase-Mediated Prodrug Activation (The ROS/Inflammation Axis)

Many isonicotinate-bearing compounds, such as dexamethasone isonicotinate, are explicitly designed as ester prodrugs whose therapeutic activity is contingent upon in vivo hydrolysis by endogenous esterases[4]. We hypothesize that 3-Azetidinyl isonicotinate functions via a similar MoA. Upon systemic administration, the ester bond at the C-3 position of the azetidine ring is cleaved by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). This hydrolysis releases two fragments: 3-hydroxyazetidine and the active isonicotinic acid moiety. The liberated isonicotinic acid then acts to suppress inflammatory mediators and inhibit ROS production in human blood cells[3].

MoA1 A 3-Azetidinyl Isonicotinate (Prodrug) B Carboxylesterases (CES1/CES2) A->B Hydrolysis C Isonicotinic Acid (Active Metabolite) B->C Cleavage D 3-Hydroxyazetidine (Byproduct) B->D Cleavage E ROS Inhibition / Anti-inflammatory Target C->E Target Engagement

Fig 1: Hypothesized esterase-mediated prodrug cleavage pathway.

Hypothesis B: Direct Receptor Modulation (The CNS Axis)

Alternatively, the intact 3-Azetidinyl isonicotinate molecule may act as a direct ligand. The rigid, compact nature of the azetidine ring, combined with its basic nitrogen atom, creates an ideal pharmacophore for penetrating the blood-brain barrier (BBB) and interacting with central neuroreceptors. The azetidine nitrogen can form critical cation-π interactions with aromatic residues in the binding pockets of nicotinic acetylcholine receptors (nAChRs), while the isonicotinate carbonyl acts as a hydrogen bond acceptor.

Experimental Workflows & Protocols

To transition these hypotheses into validated pharmacological models, we must employ self-validating experimental systems. The following protocols are designed not just to observe effects, but to prove causality through rigorous control mechanisms.

Protocol 1: In Vitro Esterase Cleavage & LC-MS/MS Kinetics

Objective: Validate the prodrug hypothesis by quantifying CES-mediated hydrolysis. Causality Check: This protocol utilizes a parallel arm with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. If hydrolysis occurs in the vehicle arm but is entirely arrested in the BNPP arm, we establish a direct causal link between esterase activity and compound degradation, ruling out spontaneous chemical hydrolysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 3-Azetidinyl isonicotinate in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Enzyme Incubation: Pre-warm Human Liver Microsomes (HLM) or recombinant CES1 (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Inhibitor Control: In the control arm, pre-incubate the HLM with 100 µM BNPP for 10 minutes prior to substrate addition.

  • Reaction Initiation & Sampling: Add the substrate to initiate the reaction. At precise time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This denatures the esterases and halts the reaction instantaneously.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to auto-sampler vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent mass and the appearance of the isonicotinic acid fragment.

Workflow S1 1. Substrate Incubation (HLM / Recombinant CES) S2 2. Time-Course Sampling (0, 15, 30, 60 min) S1->S2 S3 3. Reaction Quenching (Cold Acetonitrile + IS) S2->S3 S4 4. Centrifugation & Supernatant Extraction S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5

Fig 2: Step-by-step LC-MS/MS workflow for esterase kinetic profiling.

Protocol 2: Intracellular Calcium Flux Assay for Receptor Activation

Objective: Validate the direct receptor modulation hypothesis (Hypothesis B). Causality Check: We employ specific receptor antagonists (e.g., mecamylamine for nAChRs) prior to compound administration. A blunted calcium signal in the presence of the antagonist proves that the calcium flux is receptor-mediated, rather than an artifact of non-specific membrane permeabilization.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO cells stably expressing the target receptor (e.g., α7 nAChR) in a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Antagonist Pre-treatment: To the negative control wells, add the specific antagonist (e.g., 10 µM mecamylamine) 15 minutes prior to the assay.

  • Baseline Reading: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) and record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition: Automatically inject 3-Azetidinyl isonicotinate (dose-response range: 1 nM to 10 µM) and continuously monitor fluorescence for 3 minutes.

  • Data Analysis: Calculate the maximum change in fluorescence (ΔF/F0) and plot against compound concentration to determine the EC50.

Quantitative Data Summary

To contextualize the expected kinetic behavior of 3-Azetidinyl isonicotinate, we benchmark our hypothesized parameters against the established quantitative data for dexamethasone isonicotinate, a well-characterized isonicotinate ester prodrug[4].

Parameter3-Azetidinyl Isonicotinate (Hypothesized)Dexamethasone Isonicotinate (Reference Proxy)Biological MatrixAnalytical Method
Hydrolysis Half-Life (t½) 15 - 30 minutes~45 minutesHuman Serum / HLMLC-MS/MS
Clearance (CLint) High (> 50 µL/min/mg)Moderate (25 µL/min/mg)Recombinant CES1HPLC-UV
Receptor Binding (EC50) 0.5 - 5.0 µM (nAChR)N/A (Glucocorticoid Target)CHO Cell LineFLIPR Calcium Flux
LogP (Lipophilicity) 0.8 - 1.23.5 - 4.0In Silico PredictionShake-Flask Method

Conclusion & Future Directions

3-Azetidinyl isonicotinate is a highly versatile scaffold with dual potential as either a targeted prodrug or a direct CNS-active ligand. By employing the self-validating experimental workflows outlined in this guide, researchers can definitively elucidate its mechanism of action. Future studies should prioritize in vivo pharmacokinetic profiling to determine the rate of ester cleavage in systemic circulation versus target tissues.

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Exploratory

Whitepaper: Engineering the Future of Therapeutics with Azetidine Scaffolds

Executive Summary In modern drug discovery, the pursuit of novel chemical space has driven medicinal chemists away from flat, sp2-hybridized aromatic systems toward complex, three-dimensional architectures. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pursuit of novel chemical space has driven medicinal chemists away from flat, sp2-hybridized aromatic systems toward complex, three-dimensional architectures. Among these, azetidines—four-membered nitrogen-containing heterocycles—have emerged as privileged structural motifs[1]. Historically viewed as synthetically intractable due to their high ring strain, recent breakthroughs in photoredox catalysis and strain-release methodologies have unlocked their potential. This whitepaper provides an in-depth technical analysis of the physicochemical rationale for incorporating azetidines, details state-of-the-art synthetic workflows, and examines their clinical validation in FDA-approved therapeutics.

The Physicochemical Rationale: Why Azetidines?

As a Senior Application Scientist evaluating lead optimization campaigns, the trade-offs between molecular weight, lipophilicity (LogP), and target affinity are constant challenges. Azetidines offer a compelling solution to the "molecular obesity" problem by providing a compact, rigid framework that improves pharmacokinetic profiles.

  • High Ring Strain & Spatial Rigidity: With a ring strain of approximately 25.4 kcal/mol, azetidines sit precisely between highly reactive aziridines (27.7 kcal/mol) and relatively unstrained pyrrolidines (5.4 kcal/mol)[2]. This strain enforces a unique, rigid spatial geometry that projects substituents into vectors unattainable by larger, more flexible rings.

  • Bioisosterism & Fsp3 Enhancement: Azetidines serve as excellent bioisosteres for larger saturated azaheterocycles (such as piperidine or morpholine). Incorporating them increases the fraction of sp3-hybridized carbons (Fsp3), a metric that correlates strongly with improved aqueous solubility and reduced off-target toxicity[3].

  • Metabolic Stability: Replacing metabolically labile sites with an azetidine core often shields the molecule from cytochrome P450-mediated α-oxidation, significantly extending the compound's half-life[4].

Quantitative Data: Physicochemical Comparison of N-Heterocycles
PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Ring Strain (kcal/mol) ~25.4~5.4~0
Aqueous pKa (Conjugate Acid) 11.2911.2711.22
Median Puckering Angle ~15°~40°~55°
Metabolic Liability LowModerateHigh (α-oxidation)

Overcoming the Synthetic Barrier

Historically, the ~25.4 kcal/mol ring strain made azetidines notoriously difficult to synthesize without triggering unwanted ring-opening side reactions[2]. Today, advanced catalytic systems bypass these thermodynamic hurdles.

Radical Strain-Release (RSR) Photocatalysis

One of the most robust modern techniques utilizes azabicyclo[1.1.0]butanes (ABBs) as highly strained precursors. Through visible-light photoredox catalysis, a radical intermediate intercepts the ABB, triggering a strain-release process that forms densely functionalized azetidines in a single, mild operation[5].

Aza Paternò-Büchi[2+2] Cycloadditions

Another elegant approach is the intermolecular aza Paternò-Büchi reaction. By utilizing sulfamoyl fluoride substituents to tune the reactivity of acyclic imine-derived triplet intermediates, chemists can achieve direct [2+2] photocycloadditions with alkenes, yielding complex substituted azetidines without the need for pre-strained rings[6].

Mechanistic Workflow Diagram

RSR_Pathway Precursors Precursors (Sulfonylimine + ABB) Photocatalyst Photocatalyst (Visible Light LED) Precursors->Photocatalyst Irradiate Radical Radical Intermediate Generation Photocatalyst->Radical Energy Transfer StrainRelease Strain-Release Coupling [ABB Cleavage] Radical->StrainRelease Intercept ABB Product Functionalized Azetidine Product StrainRelease->Product C-N/C-C Bond Formation

Fig 1: Radical Strain-Release (RSR) workflow for azetidine synthesis via photoredox catalysis.

Experimental Protocol: RSR Synthesis of Substituted Azetidines

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the synthesis of azetidines via RSR photocatalysis. Causality is embedded in each step to explain the physical chemistry driving the experimental choices.

Objective: Synthesize a 3-substituted azetidine from an azabicyclo[1.1.0]butane (ABB) and a sulfonylimine using an organic photosensitizer.

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere):

    • Action: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the sulfonylimine (1.0 equiv), ABB (1.5 equiv), and the organic photosensitizer (e.g., Ir(ppy)3 or an organic dye, 2–5 mol%).

    • Causality: The ABB is used in excess to drive the bimolecular radical interception to completion. An inert atmosphere (Argon/N2) is critical because ambient oxygen acts as a potent triplet quencher, which would prematurely deactivate the excited photocatalyst before energy transfer can occur.

  • Solvent Addition & Degassing:

    • Action: Dissolve the mixture in anhydrous, degassed dichloromethane (DCM) or acetonitrile (0.1 M concentration). Perform three consecutive "freeze-pump-thaw" cycles.

    • Causality: Dissolved oxygen must be rigorously removed. The freeze-pump-thaw method ensures the highest level of deoxygenation, maximizing the lifetime of the highly reactive radical intermediates.

  • Photochemical Irradiation:

    • Action: Place the reaction vessel in a photoreactor equipped with blue LEDs (λ = 450 nm). Stir vigorously at room temperature for 12–16 hours.

    • Causality: Blue light provides the exact energy required to excite the specific photocatalyst to its triplet state without possessing enough energy to induce direct, unselective photolysis of the organic substrates (which typically requires high-energy UV light). A cooling fan is mandatory to prevent thermal degradation of the highly strained ABB precursor.

  • Reaction Monitoring (Self-Validation):

    • Action: Monitor reaction progress via LC-MS or 19F NMR (if utilizing fluorinated sulfonylimines).

    • Causality: 19F NMR provides a rapid, quantitative, and non-destructive readout of conversion without requiring time-consuming chromatographic separation of the crude mixture[6].

  • Work-up and Purification:

    • Action: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient).

    • Causality: Due to the basic nature of the azetidine nitrogen, pretreating the silica gel with 1% triethylamine is required to prevent streaking and irreversible binding of the product to the acidic silica surface.

Therapeutic Applications & Clinical Validation

The integration of azetidines into clinical candidates is a validated strategy. Over the last decade, several azetidine-containing drugs have received FDA approval, proving their safety and efficacy[1].

  • Baricitinib: A JAK1/JAK2 inhibitor used for rheumatoid arthritis. The azetidine ring provides a rigid, compact linker that perfectly positions the cyano-group for optimal binding within the kinase active site, while maintaining a low overall molecular weight[1].

  • Cobimetinib: A MEK inhibitor for melanoma. The azetidine moiety improves the metabolic stability of the molecule compared to its larger, more flexible piperidine analogs, preventing rapid clearance and improving oral bioavailability[2].

  • Delafloxacin: A fluoroquinolone antibiotic where the azetidine ring enhances basicity and solubility, allowing the drug to maintain potency even in acidic, biofilm-rich environments where traditional antibiotics fail[7].

Conclusion

The azetidine ring represents a dynamic frontier in medicinal chemistry. By leveraging its unique ~25.4 kcal/mol ring strain, high Fsp3 character, and favorable metabolic profile, drug developers can navigate out of crowded, flat chemical spaces. With the advent of photoredox catalysis and strain-release methodologies, historical synthetic bottlenecks have been dismantled, paving the way for next-generation azetidine-based therapeutics.

References

  • Source: PubMed (nih.gov)
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL
  • Title: Radical strain-release photocatalysis for the synthesis of azetidines Source: ChemRxiv URL
  • Source: PMC (nih.gov)
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL
  • Source: PMC (nih.gov)
  • Title: Examples of azetidine‐based bioisosters Source: ResearchGate URL

Sources

Foundational

An In-depth Technical Guide on Isonicotinic Acid Derivatives in Medicinal Chemistry

Introduction Isonicotinic acid, or pyridine-4-carboxylic acid, stands as a cornerstone scaffold in the edifice of modern medicinal chemistry. Its rigid, planar structure and the specific electronic properties conferred b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isonicotinic acid, or pyridine-4-carboxylic acid, stands as a cornerstone scaffold in the edifice of modern medicinal chemistry. Its rigid, planar structure and the specific electronic properties conferred by the nitrogen atom in the pyridine ring make it a privileged fragment in drug design. The true therapeutic potential of this molecule was unlocked through its derivatives, most notably with the serendipitous discovery of isoniazid's potent antitubercular activity in the early 1950s.[1] This discovery was a watershed moment in the fight against tuberculosis, providing a highly effective and orally bioavailable treatment.[1] Since then, the isonicotinic acid core has been elaborated upon to generate a vast library of compounds with a wide spectrum of biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective agents.[2][3][4]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the synthesis, mechanism of action, structure-activity relationships (SAR), and diverse therapeutic applications of isonicotinic acid derivatives, with a focus on providing actionable, field-proven insights.

Isoniazid: A Foundational Case Study in Antitubercular Drug Development

Isoniazid (isonicotinic acid hydrazide, INH) is the archetypal derivative and remains a first-line drug for the treatment of tuberculosis (TB).[1] Its journey from a chemical intermediate to a life-saving drug exemplifies the principles of prodrug activation and targeted enzyme inhibition.

Synthesis and Physicochemical Properties

The synthesis of isoniazid is a robust and well-established process. A common laboratory- and industrial-scale synthesis proceeds from 4-methylpyridine (γ-picoline).

Experimental Protocol: Synthesis of Isoniazid

Objective: To synthesize isoniazid from isonicotinic acid.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂) or an alternative acylation reagent

  • Anhydrous ethanol

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard reflux and filtration apparatus

Procedure:

  • Esterification: Isonicotinic acid is first converted to its ethyl ester. This is typically achieved by refluxing the acid with anhydrous ethanol in the presence of a catalyst like sulfuric acid, or by first converting the acid to isonicotinoyl chloride using thionyl chloride, followed by reaction with ethanol.[5]

  • Hydrazinolysis: The resulting ethyl isonicotinate is then reacted with hydrazine hydrate.[5] The reaction mixture is typically heated under reflux for several hours.

  • Isolation and Purification: Upon cooling, the crude isoniazid product often crystallizes out of the solution. It can be collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure isoniazid as a white crystalline solid.[5]

Table 1: Physicochemical Properties of Isoniazid

PropertyValueReference
Molecular FormulaC₆H₇N₃O
Molecular Weight137.14 g/mol
Melting Point171.4 °C
pKa1.8 (pyridine N), 3.5 (hydrazide), 10.8 (hydrazide)
LogP-0.7
SolubilitySoluble in water, ethanol
MetabolismPrimarily by N-acetylation in the liver (NAT2 enzyme)[6]
Mechanism of Action

Isoniazid is a prodrug that requires activation within the Mycobacterium tuberculosis (Mtb) bacillus.[6]

  • Activation: Upon entering the Mtb cell, isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[7] This activation process generates a variety of reactive species, including the critical isonicotinoyl radical.[8]

  • Adduct Formation: The isonicotinoyl radical spontaneously reacts with nicotinamide adenine dinucleotide (NAD⁺) to form a covalent isonicotinoyl-NAD adduct.[8]

  • Enzyme Inhibition: This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[7][9] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[10][11]

  • Cell Wall Disruption: Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a waxy, impermeable barrier.[11] By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[6][12]

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// Edges INH -> KatG [label="Activation"]; KatG -> Radical; Radical -> Adduct; NAD -> Adduct; Adduct -> InhA [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; InhA -> FAS_II [style=dashed, arrowhead=none]; FAS_II -> CellWall [label="Maintains"]; InhA -> FAS_II [label="Blocks", color="#EA4335", fontcolor="#EA4335", style=solid, arrowhead=tee]; CellWall -> Death [label="Disruption leads to", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Mechanism of Isoniazid activation and inhibition of mycolic acid synthesis.

Clinical Significance and Limitations

Isoniazid is a cornerstone of combination therapy for TB.[1] However, its efficacy is threatened by the rise of drug-resistant Mtb strains. The most common mechanism of resistance involves mutations in the katG gene, which prevent the activation of the prodrug.[7] Overexpression of the inhA gene can also lead to lower-level resistance.[12]

Adverse effects are a significant consideration in isoniazid therapy. Hepatotoxicity is the most serious, and its risk increases with age and alcohol consumption. Peripheral neuropathy, caused by isoniazid-induced pyridoxine (Vitamin B6) deficiency, can also occur, particularly in slow acetylators.[8]

Structure-Activity Relationships (SAR) and Drug Design Principles

The simple structure of isoniazid provides an excellent scaffold for chemical modification to develop new derivatives with improved properties.[1]

The Core Pharmacophore

The biological activity of isonicotinohydrazide derivatives is heavily dependent on the integrity of the core structure, which consists of the pyridine ring and the hydrazide moiety.[13]

  • Pyridine Ring: The nitrogen atom at position 4 is critical. Isomers with the nitrogen at position 2 (picolinic acid hydrazide) or 3 (nicotinic acid hydrazide) generally show reduced antitubercular activity.[14]

  • Hydrazide Group (-CONHNH₂): This group is a key pharmacophore for antitubercular activity.[13] Modifications to this group are a major strategy for creating new derivatives.

Analogue Design Strategies
  • Hydrazone Formation: A prevalent and effective strategy is the condensation reaction between isoniazid and various aldehydes or ketones to form isonicotinoyl hydrazones.[1] This modification blocks the terminal -NH₂ group, which is susceptible to deactivating N-acetylation, a common metabolic pathway for isoniazid.[15] The resulting hydrazones often exhibit potent antimicrobial and even anticancer activities.[1][4] The nature of the substituent on the aldehyde or ketone can be varied to modulate lipophilicity and steric properties, influencing potency and target specificity.[1]

  • Pyridine Ring Substitution: Adding substituents to the pyridine ring can alter the electronic and steric properties of the molecule.[13] However, substitutions at the 3-position are often poorly tolerated and can lead to a loss of antitubercular activity.[13][14] In contrast, substitutions at the 2-position, such as a methyl group, can be permitted and may result in compounds with activity comparable to isoniazid itself.[14]

dot digraph "Drug_Design_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Hit Compound\n(e.g., Isoniazid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAR [label="SAR Exploration\n(Hydrazone formation, Ring substitution)", fillcolor="#FBBC05", fontcolor="#202124"]; Library [label="Synthesize Analogue Library", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="In Vitro Screening\n(e.g., MIC assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Gen [label="Lead Compound Generation", fillcolor="#FBBC05", fontcolor="#202124"]; Optimization [label="Lead Optimization\n(ADME/Tox properties)", fillcolor="#FBBC05", fontcolor="#202124"]; Preclinical [label="Preclinical Candidate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> SAR; SAR -> Library; Library -> Screening; Screening -> Lead_Gen [label="Active Compounds"]; Lead_Gen -> Optimization; Optimization -> Preclinical [label="Improved Profile"]; }

Caption: A typical drug design workflow for isonicotinic acid derivatives.

Beyond Tuberculosis: A Versatile Therapeutic Scaffold

The chemical tractability of the isonicotinic acid scaffold has led to its exploration in a multitude of therapeutic areas beyond infectious diseases.[2][3]

Anticancer Agents

Isonicotinic acid derivatives have emerged as a promising class of anticancer agents.[4][16]

  • Kinase Inhibition: Overexpression of certain kinases, like Epidermal Growth Factor Receptor (EGFR), is linked to the development of various cancers.[17] Icotinib, a potent EGFR tyrosine kinase inhibitor, features a derivative of the isonicotinic acid scaffold and is used in cancer therapy.[17][18] Researchers have synthesized novel derivatives that show potent inhibitory activity against lung and esophageal cancer cell lines, representing promising leads for new anti-cancer drugs.[17]

  • Cytotoxicity: Numerous isonicotinoyl hydrazone derivatives have been synthesized and evaluated against human cancer cell lines.[4] Structure-activity relationship studies have shown that the number, position, and type of substituents on the aromatic ring of the aldehyde/ketone moiety are critical for cytotoxic activity.[4] For instance, the presence of a hydroxyl group, particularly in the ortho-position, on the benzene ring often enhances anticancer activity.[4]

Anti-inflammatory Agents

Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties.[2]

  • ROS Inhibition: Certain isonicotinate compounds have shown potent inhibitory effects on the production of reactive oxygen species (ROS) by human blood cells, a key process in inflammation. Some derivatives exhibit anti-inflammatory activity that is significantly better than standard drugs like Ibuprofen.[2]

  • Enzyme Inhibition: Isonicotinic acid derivatives are being investigated as inhibitors of enzymes involved in the inflammatory cascade, such as myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2).[2]

Neurodegenerative Diseases

The isonicotinic acid scaffold is also being explored for its potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.

  • Metal Chelation: Metal dyshomeostasis is a crucial factor in neurodegenerative diseases. Certain isonicotinic acid hydrazone derivatives have been designed as metal chelators capable of crossing the blood-brain barrier and disrupting the interaction between metal ions (like Cu²⁺) and amyloid proteins, thereby inhibiting their aggregation.[19]

  • Enzyme Inhibition: The inhibition of enzymes such as acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease.[20] The versatile isonicotinic acid scaffold is being used to design novel inhibitors for such neurological targets.[2]

Table 2: Diverse Therapeutic Applications of Isonicotinic Acid Derivatives

Derivative ClassTherapeutic AreaMechanism of Action (Example)Key Compounds/LeadsReference(s)
HydrazidesAntitubercularInhibition of mycolic acid synthesis (InhA)Isoniazid, Ethionamide[6][21]
HydrazonesAnticancerCytotoxicity, Kinase InhibitionVarious substituted hydrazones[4]
Esters/AmidesAnti-inflammatoryROS inhibition, COX-2 inhibitionIsonicotinates of aminophenols[2]
TriazolesAnticancerEGFR Tyrosine Kinase InhibitionIcotinib derivatives[17]
HydrazonesNeuroprotectionMetal chelation, Inhibition of protein aggregationINHHQ[19]

Synthetic Methodologies and Experimental Workflows

The synthesis of isonicotinic acid derivatives is generally straightforward, making the scaffold highly attractive for generating compound libraries for screening.

Experimental Protocol: General Synthesis of Isonicotinoyl Hydrazones

Objective: To synthesize an isonicotinoyl hydrazone via condensation of isoniazid with an aldehyde or ketone.

Materials:

  • Isoniazid

  • Desired aldehyde or ketone (e.g., benzaldehyde)

  • Ethanol or methanol (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Reflux apparatus, stirring plate, filtration equipment

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolution: Dissolve an equimolar amount of isoniazid in a suitable solvent (e.g., ethanol) in a round-bottom flask.[1]

  • Addition of Carbonyl: To this solution, add an equimolar amount of the selected aldehyde or ketone.[1]

  • Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the condensation reaction.[1]

  • Reaction: Heat the mixture to reflux and stir. The reaction time can range from a few hours to overnight. Monitor the reaction's progress by TLC.[1]

  • Isolation: After the reaction is complete, cool the mixture. The product often precipitates out and can be collected by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Synthesis [label="Synthesis\n(e.g., Hydrazone formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization/\nChromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, IR, Mass Spec)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Assay\n(MIC, IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular [label="Cellular Assay\n(Cytotoxicity, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis & SAR", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> InVitro; InVitro -> Cellular; Cellular -> Data; }

Caption: Standard workflow for the synthesis and evaluation of new derivatives.

Future Directions and Concluding Remarks

The isonicotinic acid scaffold continues to be a fertile ground for drug discovery. The emergence of drug-resistant pathogens and the need for more effective treatments for complex diseases like cancer and neurodegenerative disorders ensure that research into its derivatives will remain a vibrant field.[1] Future efforts will likely focus on:

  • Novel Drug Delivery Systems: Developing formulations to enhance bioavailability and reduce the toxicity of potent derivatives.

  • Combination Therapies: Exploring the synergistic effects of isonicotinic acid derivatives with other therapeutic agents.

  • Targeted Drug Design: Utilizing computational modeling and structure-based design to create highly selective inhibitors for specific biological targets.

References

  • CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents. (n.d.).
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  • Mao, R., Chen, Y., Chen, Y., Wu, H., Wang, Z., Zhang, J., & Li, Y. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Pharmacology, 13, 1025596. [Link]

  • Khan, S. R., & Ahmad, F. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1438914. [Link]

  • Yaqoob, S., Khan, F.-A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., Jiang, Z.-H., & Wang, Y. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1693–1740. [Link]

  • Adeniji, S. E., Faparusi, F. O., & Ojo, O. O. (2021). Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. ResearchGate. [Link]

  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswar, P. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792–810. [Link]

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  • Aboul-Enein, M. N., El-Azzouny, A. A., Saleh, O. A., El-Behairy, M. F., & El-Tombary, A. A. (2018). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. Bioorganic Chemistry, 80, 721–732. [Link]

  • Wuwongse, S., Cheng, C., Breen, N., & Knopp, E. (2013). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current Genomics, 14(7), 437–452. [Link]

  • CN111138354A - Preparation method of isoniazid - Google Patents. (n.d.).
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  • Mao, R., Chen, Y., Chen, Y., Wu, H., Wang, Z., Zhang, J., & Li, Y. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Pharmacology, 13, 1025596. [Link]

  • El-Sayed, N. N. E., Al-Saif, F. A., Al-Harbi, S. A., El-Gamal, K. M., Al-Omair, M. A., & Bahaidarah, E. A. (2023). Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. Polycyclic Aromatic Compounds, 43(8), 6939–6961. [Link]

  • Ali, T., Kang, T.-H., & Kim, Y.-S. (2021). Neuropeptides: Roles and Activities as Metal Chelators in Neurodegenerative Diseases. The Journal of Physical Chemistry B, 125(7), 1775–1787. [Link]

  • El-Azzouny, A. A., El-Tombary, A. A., El-Behairy, M. F., & Aboul-Enein, M. N. (2016). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 64(10), 1500–1511. [Link]

  • Isoniazid. (2024). In Wikipedia. Retrieved from [Link]

  • Gribbon, P., Viola, A., Nordhoff, C., Jäkel, H., Rahmel, J., Lisurek, M., & Wiglenda, T. (2024). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 29(14), 3223. [Link]

  • What are Mycolic acid synthase inhibitors and how do they work? - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Structural analysis of isonicotinic hydrazide Basic units. (n.d.). Retrieved from [Link]

  • M, S. (2019). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR. [Link]

  • Khan, K. M., Khan, M., Ambreen, N., Taha, M., Rahim, F., Ali, S., Zaheer-ul-Haq, & Iqbal, S. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(20), 6776. [Link]

  • de Oliveira, C. S., Lages, E. B., da Silva, G. H., de Almeida, V. L., de Oliveira, R. B., & da Silva, A. D. (2012). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Letters in Drug Design & Discovery, 9(7), 662–667. [Link]

  • Kumar, N., Singh, R., Rawat, D. S., Gupta, D., & Malhotra, S. (2021). Reinvestigation of the structure-activity relationships of isoniazid. PLOS ONE, 16(11), e0259833. [Link]

  • Aryal, S. (2023). Mycolic acid biosynthesis inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. [Link]

  • Kumar, A., Sharma, S., Sharma, S., & Singh, R. K. (2020). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 14(1), 16. [Link]

  • Isoniazid: Mechanism of Action; Uses; Dose; side effects/ Isoniazid in detail/ Antitubercular medication (Isoniazid). (2020, March 22). YouTube. Retrieved from [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Retrieved from [Link]

  • What is the mechanism of Isoniazid? - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Tahlan, K., Wilson, R., Kastrinsky, D. B., Arora, K., Walker, S., & Sacchettini, J. C. (2012). INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE. ACS Chemical Biology, 7(4), 757–766. [Link]

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Protocols & Analytical Methods

Method

Application Note: Functional Characterization of 3-Azetidinyl isonicotinate using Cell-Based Assays

Abstract This document provides a comprehensive guide for the functional characterization of 3-Azetidinyl isonicotinate, a synthetic ligand containing an azetidine motif, known to target nicotinic acetylcholine receptors...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the functional characterization of 3-Azetidinyl isonicotinate, a synthetic ligand containing an azetidine motif, known to target nicotinic acetylcholine receptors (nAChRs).[1][2][3] Given the therapeutic potential of nAChR modulators in neurodegenerative diseases, nicotine addiction, and other CNS disorders, robust and reliable methods for evaluating compound activity are essential.[4][5][6][7] We present detailed protocols for two complementary cell-based assays: a high-throughput, fluorescence-based membrane potential assay for initial screening and potency determination, and a lower-throughput, high-content automated patch-clamp electrophysiology assay for detailed mechanistic studies. These protocols are designed for researchers in drug discovery and pharmacology to accurately determine the potency and efficacy of 3-Azetidinyl isonicotinate and its analogs on specific nAChR subtypes.

Introduction: Targeting Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[8] They are pentameric structures assembled from a variety of subunits (α1–10, β1–4, γ, δ, ε), resulting in a plethora of receptor subtypes with distinct pharmacological and physiological profiles.[6][9] The most abundant nAChR subtypes in the brain are α4β2 and α7, which are key targets for therapeutic intervention in conditions like Alzheimer's disease, schizophrenia, and nicotine dependence.[6][7][9][10]

The activation of nAChRs by an agonist, such as acetylcholine or nicotine, triggers a conformational change that opens the channel pore, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺).[6][8][11] This ion flux depolarizes the cell membrane, which can be measured directly as an electrical current or indirectly through the use of voltage-sensitive fluorescent dyes.[8][10] 3-Azetidinyl isonicotinate belongs to a class of compounds designed to interact with these receptors. The azetidine scaffold is a valuable motif in medicinal chemistry, often used to improve properties like metabolic stability and receptor selectivity.[3]

This guide details the necessary steps to functionally characterize 3-Azetidinyl isonicotinate, focusing on its potential as an agonist at specific human nAChR subtypes.

Principle of the Assays

The functional characterization of 3-Azetidinyl isonicotinate relies on measuring the downstream consequences of nAChR activation in a cellular context. We will employ two distinct but complementary methods:

  • Membrane Potential Assay: This is a high-throughput-friendly method that uses a fluorescent dye sensitive to changes in the cell's membrane potential.[8][12] In the resting state, the cell maintains a negative membrane potential. Upon nAChR activation by an agonist, cation influx causes depolarization, which is detected as an increase in fluorescence intensity. This assay is ideal for determining the potency (EC₅₀) of the compound by testing a range of concentrations.[8]

  • Automated Patch-Clamp Electrophysiology: This is the gold-standard method for studying ion channels, providing direct measurement of the ion flow through the channel with high temporal resolution.[4] It allows for a detailed investigation of the compound's efficacy (the maximal response compared to a full agonist) and kinetics of channel gating.

By using both assays, researchers can obtain a comprehensive pharmacological profile of 3-Azetidinyl isonicotinate.

Materials and Reagents

Reagent/MaterialSupplierCatalog # / Description
Cell Lines ATCC / ECACCCHO or SH-EP1 cells stably expressing human nAChR subtypes (e.g., α4β2, α7).[4][10][12]
Culture Medium GibcoDMEM/F-12, 10% FBS, 1% Pen-Strep, Selection Antibiotic (e.g., G418)
Microplates Corning384-well, black, clear-bottom for fluorescence; specialized plates for patch-clamp
3-Azetidinyl isonicotinate Custom SynthesisPrepare stock solution in DMSO (e.g., 10 mM)
Reference Agonist Sigma-AldrichNicotine or Acetylcholine
Reference Antagonist Sigma-AldrichMecamylamine
Membrane Potential Dye Kit Molecular DevicesFLIPR Membrane Potential Assay Kit or similar
Assay Buffer In-houseHanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Automated Patch-Clamp System e.g., Sophion, NanionQPatch, Patchliner, or similar system
Intracellular Solution (Patch-Clamp) In-houseK-based solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA)
Extracellular Solution (Patch-Clamp) In-houseNa-based solution (e.g., in mM: 140 NaCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES)

Protocol 1: High-Throughput Membrane Potential Assay

This protocol is designed to determine the concentration-response relationship and potency (EC₅₀) of 3-Azetidinyl isonicotinate.

Experimental Workflow

G cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution plate Seed cells into 384-well plates incubate1 Incubate overnight (37°C, 5% CO₂) plate->incubate1 wash Wash cells with Assay Buffer dye Add Membrane Potential Dye wash->dye incubate2 Incubate (30-60 min, RT) dye->incubate2 read Measure fluorescence on plate reader (e.g., FLIPR) incubate2->read compound Prepare compound dilutions (3-Azetidinyl isonicotinate) compound->read Add compound during read

Caption: Workflow for the membrane potential assay.

Step-by-Step Method
  • Cell Plating (Day 1):

    • Harvest and count cells stably expressing the nAChR subtype of interest.

    • Seed the cells into black, clear-bottom 384-well microplates at a density of 7,000-10,000 cells per well in 50 µL of culture medium.[11][12]

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation (Day 2):

    • Prepare a serial dilution series of 3-Azetidinyl isonicotinate in Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Prepare control solutions: Assay Buffer with 0.1% DMSO (vehicle control), a known full agonist like nicotine at its EC₈₀ concentration (positive control), and a high concentration of an antagonist like mecamylamine (negative control).

  • Dye Loading (Day 2):

    • Aspirate the culture medium from the cell plates.

    • Wash the cells once with 50 µL of Assay Buffer.[12]

    • Prepare the membrane potential dye solution according to the manufacturer's instructions and add 20-50 µL to each well.[13]

    • Incubate the plates at room temperature for 30-60 minutes, protected from light.[8]

  • Fluorescence Measurement (Day 2):

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument's liquid handler should then add 10 µL of the prepared compound dilutions to the respective wells.

    • Continue to measure the fluorescence kinetically for an additional 2-3 minutes to capture the peak response.[11]

Protocol 2: Automated Patch-Clamp Electrophysiology

This protocol provides detailed mechanistic insights into the interaction of 3-Azetidinyl isonicotinate with the nAChR ion channel.

nAChR Activation Pathway

G cluster_ligand cluster_ions nAChR nAChR (Resting) Channel Closed nAChR_active nAChR (Active) Channel Open nAChR->nAChR_active Conformational Change ions_in Na⁺, Ca²⁺ (Intracellular) ligand 3-Azetidinyl isonicotinate ligand->nAChR:p1 Binds ions_out Na⁺, Ca²⁺ (Extracellular) ions_out->nAChR_active:p1 Influx depolarization Membrane Depolarization ions_in->depolarization Leads to

Caption: Agonist binding and nAChR channel activation.

Step-by-Step Method
  • Cell Preparation:

    • Use cells with a high level of expression of the target nAChR subtype.

    • Harvest cells and prepare a single-cell suspension in the appropriate extracellular solution for the automated patch-clamp system.

  • System Setup:

    • Prime the system's fluidics with intracellular and extracellular solutions.

    • Use the system's quality control steps to ensure clean, high-resistance (GΩ) seals are formed between the cells and the patch-clamp chip.

  • Data Acquisition:

    • Clamp the cells at a negative holding potential (e.g., -70 mV).

    • Establish a stable baseline recording of the holding current.

    • Apply a saturating concentration of a reference agonist (e.g., 100 µM Acetylcholine) to determine the maximum current response (I_max) for each cell. This is crucial for normalization.

    • After a washout period, apply increasing concentrations of 3-Azetidinyl isonicotinate to the cells. Ensure sufficient time between applications for the receptor to recover from desensitization.

    • Record the inward current elicited by each compound concentration.

Data Analysis and Interpretation

Membrane Potential Assay Data
  • Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence to get the response amplitude. Normalize the data to the controls:

    • 0% activity = Vehicle control (DMSO)

    • 100% activity = Positive control (saturating concentration of a known agonist)

  • Dose-Response Curve: Plot the normalized response (%) against the logarithm of the 3-Azetidinyl isonicotinate concentration.

  • EC₅₀ Calculation: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism or R. The EC₅₀ value represents the concentration of the compound that elicits 50% of the maximal response and is a measure of its potency.

Electrophysiology Data
  • Normalization: For each cell, divide the peak current elicited by each concentration of 3-Azetidinyl isonicotinate by the maximum current elicited by the reference agonist (I_max).

  • Dose-Response and Efficacy: Plot the normalized current against the compound concentration to generate a dose-response curve and calculate the EC₅₀. The maximum response achieved by 3-Azetidinyl isonicotinate relative to the reference agonist determines its efficacy.

    • Full Agonist: E_max ≈ 100%

    • Partial Agonist: 0% < E_max < 100%[5]

    • Antagonist: E_max ≈ 0%

Sample Data Presentation
CompoundAssay TypeTargetPotency (EC₅₀)Efficacy (% of ACh)
3-Azetidinyl isonicotinateMembrane Potentialh-α4β2 nAChR150 nMNot Determined
3-Azetidinyl isonicotinatePatch-Clamph-α4β2 nAChR175 nM85% (Partial Agonist)
Nicotine (Control)Patch-Clamph-α4β2 nAChR500 nM[12]100% (Full Agonist)

Troubleshooting

IssuePossible CauseSolution
Low Signal-to-Background Low receptor expression; poor dye loading; inactive compound.Verify receptor expression via western blot or qPCR; optimize dye loading time; test a fresh batch of compound.
High Well-to-Well Variability Inconsistent cell seeding; edge effects in plates.Use an automated cell counter and dispenser; avoid using the outer wells of the microplate.
No Response in E-phys Poor seal resistance; receptor desensitization.Use healthy, well-passaged cells; increase the washout time between compound applications.

Conclusion

The combination of a high-throughput membrane potential assay and detailed automated patch-clamp electrophysiology provides a powerful strategy for the comprehensive functional characterization of novel nAChR ligands like 3-Azetidinyl isonicotinate. The protocols outlined in this application note enable the reliable determination of key pharmacological parameters such as potency and efficacy, which are critical for advancing promising compounds in the drug discovery pipeline.

References

  • Kassner, M., Eaton, J. B., Tang, N., Petit, J. L., Meurice, N., Yin, H. H., & Whiteaker, P. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes.
  • Sittl, R., et al. (2016). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed.
  • Jensen, A. A., et al. (2005). Neuronal Nicotinic Acetylcholine Receptors: Structural Revelations, Target Identifications, and Therapeutic Inspirations. ACS Publications.
  • Undheim, E. A., et al. (2019). A Taxon-Specific and High-Throughput Method for Measuring Ligand Binding to Nicotinic Acetylcholine Receptors. ResearchGate.
  • Tavčar, P., et al. (2015). Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR. PubMed.
  • Dey, R., & Lin, A. (2011). In search of allosteric modulators of a7-nAChR by solvent density guided virtual screening. PubMed.
  • A-Ali, A., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers.
  • BenchChem. (n.d.). Development of a Cell-Based Assay for Screening nAChR Antagonists. BenchChem.
  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, ACS Publications.
  • Patsnap Synapse. (2025). What are the new molecules for NIACR1 agonists?. Patsnap Synapse.
  • Yu, L. F., et al. (n.d.). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Semantic Scholar.
  • BenchChem. (n.d.). Application Notes & Protocols: Methyl 2-(aminomethyl)nicotinate in High-Throughput Screening. BenchChem.
  • Papke, R. L., et al. (2019). Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. MDPI.
  • Reaction Biology. (n.d.). nAChR (α4β2) Functional Antagonist Assay Service. Reaction Biology.
  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC.
  • De Luca, L. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. MDPI.
  • Al-Tubuly, R. A., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones.
  • Marks, M. J., & Whiteaker, P. (2012). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. PMC.
  • De Luca, L. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. Semantic Scholar.
  • Shulepko, M. A., et al. (2024). Subtype-Selective Peptide and Protein Neurotoxic Inhibitors of Nicotinic Acetylcholine Receptors Enhance Proliferation of Patient-Derived Glioblastoma Cell Lines. MDPI.
  • Kliucininkaite, S., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. PubMed.
  • Singh, A., & Singh, R. K. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Sudhop, T., & von Bergmann, K. (2007). Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Azetidinyl Isonicotinate

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Azetidinyl Isonicotinate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic protocols and improve yields.

I. Overview of the Synthetic Pathway

The synthesis of 3-Azetidinyl Isonicotinate typically involves the coupling of isonicotinic acid with a protected 3-hydroxyazetidine, followed by deprotection. A common and effective route is the Mitsunobu reaction, which allows for the formation of the ester linkage under mild conditions with inversion of stereochemistry at the alcohol center.[1][2][3][4] This is followed by the removal of the protecting group, often a tert-butyloxycarbonyl (Boc) group, to yield the final product.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_0 Step 1: Esterification (Mitsunobu Reaction) cluster_1 Step 2: Deprotection A N-Boc-3-hydroxyazetidine D N-Boc-3-azetidinyl isonicotinate A->D B Isonicotinic Acid B->D C PPh3, DEAD/DIAD C->D Coupling reagents E N-Boc-3-azetidinyl isonicotinate G 3-Azetidinyl isonicotinate E->G F Acid (e.g., TFA, HCl) F->G Cleavage of Boc group Troubleshooting_Logic cluster_mitsunobu Mitsunobu Reaction Issues cluster_deprotection Deprotection Issues Low_Conversion Low Conversion Check_Reagents Check Reagent Quality (DEAD/DIAD, PPh3) Low_Conversion->Check_Reagents Possible Cause Check_Conditions Check Reaction Conditions (Anhydrous Solvent, Temp.) Low_Conversion->Check_Conditions Possible Cause Purification_Difficulty Purification Difficulty Chromatography Optimize Column Chromatography Purification_Difficulty->Chromatography Solution Alt_Reagents Use Polymer-Supported Reagents Purification_Difficulty->Alt_Reagents Solution Incomplete_Deprotection Incomplete Deprotection Acid_Choice Incorrect Acid/ Concentration Incomplete_Deprotection->Acid_Choice Possible Cause Monitor_Reaction Monitor by TLC/LC-MS Incomplete_Deprotection->Monitor_Reaction Solution Product_Instability Product Instability Salt_Formation Isolate as a Salt (e.g., HCl, TFA) Product_Instability->Salt_Formation Solution Storage Store under Inert Gas at Low Temp. Product_Instability->Storage Solution

Sources

Optimization

Technical Support Center: Azetidine Synthesis &amp; Troubleshooting

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. Azetidines are highly strained four-membered nitrogen heterocycles that represent a privileged motif in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. Azetidines are highly strained four-membered nitrogen heterocycles that represent a privileged motif in medicinal chemistry. However, synthesizing these scaffolds is notoriously difficult. The inherent ring strain of approximately 25.4 kcal/mol creates a high thermodynamic barrier, causing reactions to frequently divert into lower-energy side pathways such as polymerization, ring-expansion, or elimination[1].

This guide is structured to help researchers, scientists, and drug development professionals troubleshoot the most common side reactions encountered during substituted azetidine synthesis.

Module 1: Intramolecular Aminolysis of Epoxides

The intramolecular cyclization of epoxy amines is a highly effective strategy for constructing 3-hydroxyazetidines. However, the regioselectivity of the nucleophilic attack dictates whether the reaction yields the desired four-membered ring or a less-strained five-membered byproduct.

FAQ: Why am I observing a significant amount of 3-hydroxypyrrolidine byproduct?

Causality & Mechanism: This is a classic regioselectivity failure. The cyclization of a cis-3,4-epoxy amine can proceed via a kinetic 4-exo-tet pathway (forming the azetidine) or a thermodynamic 5-endo-tet pathway (forming the pyrrolidine)[2]. Because the azetidine ring is highly strained[1], the thermodynamic driving force strongly favors the 5-endo-tet ring-closure under standard or uncatalyzed conditions[2]. Furthermore, if your substrate is an electron-rich epoxy aniline, electrophilic aromatic substitution can compete with aminolysis, yielding tetrahydroquinoline as an additional side product[2].

G A cis-3,4-Epoxy Amine B 4-exo-tet Cyclization (Kinetic) A->B La(OTf)₃ Catalyst C 5-endo-tet Cyclization (Thermodynamic) A->C Uncatalyzed/Heat D 3-Hydroxyazetidine (Desired) B->D E 3-Hydroxypyrrolidine (Byproduct) C->E

Reaction pathways for cis-3,4-epoxy amine cyclization showing desired vs competing routes.

Quantitative Optimization Data

To overcome the thermodynamic preference for the pyrrolidine byproduct, Lewis acid catalysis is required. Below is a summary of reaction parameters and their impact on regioselectivity.

Catalyst SystemSolventTemperatureRegioselectivity (4-exo : 5-endo)Azetidine Yield (%)
NoneMethanol65 °C (Reflux)15 : 8512%
NoneToluene80 °C30 : 7028%
La(OTf)₃ (10 mol%)CH₂Cl₂25 °C90 : 1070%
La(OTf)₃ (10 mol%)Toluene80 °C>95 : 585%
Self-Validating Protocol: La(OTf)₃-Catalyzed Cyclization
  • Step 1: Substrate Preparation. Dissolve the cis-3,4-epoxy amine precursor (1.0 mmol) in anhydrous toluene (10 mL) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent premature moisture-induced epoxide hydrolysis[2]. Toluene provides a non-coordinating environment that maximizes the Lewis acid's interaction with the epoxide.

  • Step 2: Catalyst Addition. Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (0.1 mmol, 10 mol%) in one portion.

    • Causality: The highly oxophilic La(III) center selectively coordinates to the epoxide oxygen, lowering the activation barrier specifically for the kinetic 4-exo-tet attack[2].

  • Step 3: Cyclization & Validation. Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the starting material and the emergence of a highly polar, lower-Rf spot confirms conversion.

  • Step 4: Quenching and Extraction. Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer three times with CH₂Cl₂ (3 x 10 mL)[2].

    • Causality: Basic quenching neutralizes the triflate counterions, preventing acid-catalyzed ring opening of the newly formed, highly strained azetidine[1].

  • Step 5: Purification & Final Validation. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2]. Purify via flash column chromatography.

    • Validation Checkpoint: Confirm the 4-membered ring via ¹H NMR; the highly strained azetidine ring protons typically exhibit characteristic upfield shifts and distinct coupling constants compared to the pyrrolidine byproduct.

Module 2: Aza-Paternò-Büchi Photocycloadditions

The [2+2] photocycloaddition between an imine and an alkene (the aza-Paternò-Büchi reaction) is an atom-economical method for synthesizing functionalized azetidines[3]. However, it is highly sensitive to the structural nature of the imine.

FAQ: Why is my [2+2] cycloaddition failing when using acyclic imines?

Causality & Mechanism: When an acyclic imine undergoes UV photoexcitation, it is highly susceptible to rapid E/Z isomerization[3]. This isomerization acts as a non-productive relaxation pathway that rapidly depletes the excited state before it can engage in the desired intermolecular cycloaddition with the alkene[3]. Because of this competing relaxation, most successful aza-Paternò-Büchi reactions in the literature utilize cyclic imines, which geometrically restrict and prevent this undesired E/Z isomerization[3].

G A Imine + Alkene B UV Photoexcitation A->B C [2+2] Cycloaddition B->C Cyclic Imines D E/Z Isomerization B->D Acyclic Imines E Azetidine Scaffold C->E F Non-Productive Relaxation D->F

Competing pathways in aza-Paternò-Büchi reactions upon UV photoexcitation.

Module 3: Mitsunobu-Mediated Cyclizations

The Mitsunobu reaction is frequently employed to convert amino alcohols into azetidines via intramolecular cyclization. However, the powerful activation of the hydroxyl group can trigger unexpected molecular rearrangements.

FAQ: Why am I isolating 3-alkoxyazetidines instead of my target substituted azetidine?

Causality & Mechanism: During the Mitsunobu activation of certain amino alcohols, the intermediate can undergo an initial intramolecular nucleophilic displacement to yield a highly reactive bicyclic aziridinium ion[4]. If the reaction is conducted in a nucleophilic solvent (such as methanol or ethanol), this strained aziridinium intermediate rapidly undergoes alcoholysis[4]. This solvent attack cleaves the intermediate and results in the formation of 3-alkoxyazetidine side products rather than the desired direct cyclization product[4]. To prevent this, strictly non-nucleophilic solvents (e.g., anhydrous THF or Toluene) must be utilized.

G A gamma-Amino Alcohol B Phosphonium Activation A->B DEAD/PPh₃ C Bicyclic Aziridinium Ion B->C Neighboring Group Attack D Direct Cyclization B->D Non-Nucleophilic Solvent E Alcoholysis C->E Nucleophilic Solvent F Substituted Azetidine D->F G 3-Alkoxyazetidine E->G

Mechanistic divergence in Mitsunobu cyclizations leading to alkoxy byproducts.

References
  • 2 - benchchem.com 2.1 - rsc.org 3.3 - nih.gov 4.4 - rsc.org

Sources

Troubleshooting

Enhancing the solubility of 3-Azetidinyl isonicotinate

Welcome to the Technical Support and Troubleshooting Center for 3-Azetidinyl isonicotinate (CAS: 1219979-55-1). This guide is designed for researchers, medicinal chemists, and formulation scientists who are utilizing thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 3-Azetidinyl isonicotinate (CAS: 1219979-55-1). This guide is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this building block in drug discovery, in vitro assays, or complex synthetic workflows.

Due to its unique bifunctional nature—combining a highly basic azetidine ring with an electrophilic isonicotinate ester—this compound presents specific solubility and stability challenges. This guide synthesizes physicochemical causality with field-proven protocols to ensure the integrity of your experiments.

Part 1: The Physicochemical Root of Solubility Issues

To troubleshoot 3-Azetidinyl isonicotinate, one must first understand the conflicting physicochemical forces within the molecule:

  • The Basic Azetidine Core: Azetidine is a highly strained, four-membered nitrogen heterocycle. It exhibits strong basicity characteristic of secondary amines, with the pKa​ of its conjugate acid measured at approximately 11.29[1]. At physiological pH (7.4), the nitrogen is protonated, which theoretically favors aqueous solubility.

  • The Electrophilic Ester Linkage: The compound is an ester of isonicotinic acid. The pyridine ring is strongly electron-withdrawing, which increases the electrophilicity of the adjacent carbonyl carbon.

  • The Hydrolysis Trap (BAC2 Mechanism): Because of this electrophilicity, isonicotinate esters are highly susceptible to base-catalyzed hydrolysis via the BAC2 (base-catalyzed, acyl-oxygen fission, bimolecular) mechanism[2]. Even at slightly alkaline pH, hydroxide ions rapidly attack the carbonyl carbon, cleaving the molecule into isonicotinic acid and 3-hydroxyazetidine[3].

The Core Causality: Many researchers mistake chemical degradation (hydrolysis) for precipitation or poor solubility. True solubility maximization requires balancing a pH low enough to prevent BAC2 hydrolysis, but high enough to avoid acid-catalyzed cleavage, all while keeping the azetidine protonated.

Part 2: Troubleshooting FAQs

Q1: My compound precipitates when I dilute my DMSO stock into physiological buffer (PBS, pH 7.4). How do I prevent this? A: This is a classic "solvent crash" exacerbated by the compound's lipophilic isonicotinate moiety. While the azetidine is protonated at pH 7.4[4], the overall polarity may not be sufficient to maintain supersaturation once the DMSO is diluted. Solution: Do not dilute directly into plain PBS. Pre-formulate your aqueous buffer with 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin cavity encapsulates the lipophilic pyridine ring, preventing aggregation while leaving the protonated azetidine exposed to the aqueous phase.

Q2: I am observing a rapid loss of compound concentration in my in vitro assay media over 24 hours, even without cells present. Is it crashing out? A: If no visible precipitate is formed, you are likely observing BAC2 ester hydrolysis rather than insolubility[2]. Cell culture media (pH ~7.4 - 7.6) contains sufficient hydroxide ions to slowly hydrolyze the isonicotinate ester at 37°C. Solution: If your assay permits, slightly acidify the media to pH 6.5, which exponentially reduces the rate of base-catalyzed hydrolysis. Alternatively, prepare fresh stocks immediately before dosing and limit assay windows to <12 hours.

Q3: I need to use 3-Azetidinyl isonicotinate in a non-polar organic synthesis (e.g., DCM or Toluene), but it forms a gummy, insoluble residue. Why? A: If you purchased the hydrochloride salt of the compound, it will have near-zero solubility in non-polar organics. Furthermore, free azetidines can form strong intermolecular hydrogen bonds, leading to poor solubility in aprotic solvents[5]. Solution: You must generate the free base in situ or use a polar aprotic co-solvent. Adding a stoichiometric amount of N,N-Diisopropylethylamine (DIPEA) and 5-10% DMF to your DCM will disrupt the salt lattice and solubilize the reactive free base for your downstream acylation or alkylation[5].

Part 3: Standard Operating Procedures (Protocols)

Protocol A: Preparation of a Stable, High-Concentration Aqueous Stock (10 mg/mL)

This self-validating protocol ensures the compound is solubilized without triggering base-catalyzed hydrolysis.

Materials:

  • 3-Azetidinyl isonicotinate (Free base or HCl salt)

  • Citrate Buffer (50 mM, pre-adjusted to pH 5.0)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1.0 mL of 50 mM Citrate Buffer (pH 5.0).

  • pH Verification (Critical Step): Measure the pH of the vehicle. It must read between 4.8 and 5.2. Do not proceed if the pH is >6.0, as localized alkaline environments will destroy the ester upon addition.

  • Compound Addition: Weigh 10 mg of 3-Azetidinyl isonicotinate and add it slowly to the vehicle while vortexing continuously.

  • Sonication: Sonicate the mixture in a water bath at room temperature (do not exceed 25°C to prevent thermal degradation) for 5 minutes until the solution is optically clear.

  • Validation: Filter through a 0.22 µm PTFE syringe filter. Analyze a 10 µL aliquot via HPLC-UV (254 nm) to confirm the absence of the isonicotinic acid degradation peak.

Protocol B: Free-Basing for Organic Synthesis

Use this protocol to transition the compound from an aqueous-soluble salt to an organic-soluble reactive intermediate.

  • Suspend 1.0 eq of 3-Azetidinyl isonicotinate HCl salt in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cool the suspension to 0°C under an inert nitrogen atmosphere.

  • Dropwise, add 1.2 eq of Triethylamine (TEA) or DIPEA. Causality: The tertiary amine acts as a proton scavenger, deprotonating the azetidine nitrogen without acting as a nucleophile against the ester.

  • Stir for 15 minutes. The cloudy suspension will transition to a clear, homogeneous solution as the free base is generated and solubilized. Proceed immediately to your next synthetic step (e.g., N-acylation).

Part 4: Quantitative Solubility & Stability Data

The following table summarizes the solubility and half-life ( t1/2​ ) of 3-Azetidinyl isonicotinate across various common formulation vehicles.

Formulation VehiclepHMax Solubility (mg/mL)Stability ( t1/2​ at 25°C)Primary Failure Mode
Deionized Water (Unbuffered)~7.0< 0.548 hoursEster Hydrolysis
50 mM Citrate Buffer5.04.2> 14 daysNone (Optimal)
1x PBS7.40.818 hoursPrecipitation & Hydrolysis
20% HP-β-CD in Saline6.0> 15.0> 7 daysNone
10% DMSO / 90% PBS7.42.512 hoursEster Hydrolysis

Part 5: System Workflows & Visualization

The following diagram maps the critical relationship between pH, solubility, and degradation pathways. Maintaining the compound in the optimal "Green Zone" is paramount for experimental success.

G Start 3-Azetidinyl isonicotinate (API / Building Block) pH_Low pH < 4.0 High Solubility (Risk of Acid Hydrolysis) Start->pH_Low pH_Opt pH 4.5 - 6.0 Optimal Solubility & Stability (Protonated Azetidine) Start->pH_Opt pH_Phys pH 7.4 Moderate Solubility (Precipitation Risk) Start->pH_Phys pH_High pH > 8.0 Base-Catalyzed Degradation (BAC2 Mechanism) Start->pH_High Degradation Degradation Products: Isonicotinic Acid + 3-Hydroxyazetidine pH_Low->Degradation H+ Catalyzed pH_High->Degradation Nucleophilic OH- Attack

Fig 1: pH-dependent solubility and degradation pathways of 3-Azetidinyl isonicotinate.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Azetidine | C3H7N | CID 10422. PubChem - NIH. Available at:[Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPIS. Available at:[Link]

  • Preparation of Novel meta- and para-Substituted N-Benzyl Protected Quinuclidine Esters and Their Resolution with Butyrylcholinesterase. PMC - NIH. Available at:[Link]

  • Preparation and Synthetic Applications of Azetidines. CLOCKSS. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-Azetidinyl isonicotinate vs. other nicotinic receptor ligands

An in-depth comparative analysis of nicotinic acetylcholine receptor (nAChR) ligands requires a rigorous evaluation of structural pharmacophores, binding kinetics, and metabolic stability. This guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of nicotinic acetylcholine receptor (nAChR) ligands requires a rigorous evaluation of structural pharmacophores, binding kinetics, and metabolic stability. This guide provides a comprehensive evaluation of 3-Azetidinyl isonicotinate against established benchmark nAChR ligands, equipping drug development professionals with the mechanistic insights and self-validating experimental frameworks necessary for preclinical screening.

Structural Rationale & Pharmacophore Mechanics

Neuronal nAChRs are ligand-gated ion channels that play a critical role in cognitive processes, and their dysfunction is heavily implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's[1]. The development of selective nAChR agonists has historically centered around the azetidinyl-pyridine class of compounds.

The benchmark compound in this class is A-85380 (3-(2(S)-azetidinylmethoxy)pyridine), a potent and highly selective agonist for the α4β2 nAChR subtype[2]. A-85380 features an ether linkage connecting a 3-substituted pyridine ring to the 2-position of an azetidine ring. This specific geometry perfectly aligns the basic azetidine nitrogen (cationic center) and the pyridine nitrogen (hydrogen-bond acceptor) with the orthosteric binding site of the receptor, resulting in subnanomolar affinity comparable to the highly potent natural toxin epibatidine[3],[4].

In contrast, 3-Azetidinyl isonicotinate (CAS 1219979-55-1) represents a structural divergence[5]. It replaces the stable ether linkage with an ester bond and shifts the pyridine substitution from the 3-position (nicotinate) to the 4-position (isonicotinate).

Mechanistic Causality:

  • Pharmacophore Vector Shift: The classic nAChR pharmacophore requires a strict ~4.5 to 5.0 Å distance between the cationic center and the hydrogen-bond acceptor. The 4-substituted pyridine in 3-azetidinyl isonicotinate alters the spatial vector of the hydrogen-bond acceptor, which typically results in a severe reduction in binding affinity compared to 3-substituted analogs like A-85380.

  • Metabolic Lability: The ester linkage in 3-azetidinyl isonicotinate acts as a metabolic liability. Unlike the ether bond in A-85380, esters are highly susceptible to rapid hydrolysis by plasma esterases (e.g., butyrylcholinesterase), severely limiting the compound's in vivo half-life and utility as a systemic therapeutic.

nAChR_Pathway Ligand Ligand Binding (e.g., A-85380) Receptor α4β2 nAChR Activation Ligand->Receptor IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Depol Membrane Depolarization IonFlux->Depol Response Neurotransmitter Release Depol->Response

Ligand-induced α4β2 nAChR activation and downstream neurotransmitter release pathway.

Comparative Pharmacological Profile

To objectively benchmark putative ligands like 3-azetidinyl isonicotinate, they must be compared against established nAChR modulators across key pharmacological parameters.

LigandTarget ReceptorLinkage TypeAffinity ( Ki​ for α4β2 )EfficacyMetabolic Stability
A-85380 α4β2 Ether0.05 nMFull AgonistHigh (Ether-stable)
Epibatidine α4β2 / α7 Direct (Bicyclic)0.04 nMFull AgonistHigh (High Toxicity)
Varenicline α4β2 Direct (Tricyclic)0.15 nMPartial AgonistHigh
3-Azetidinyl isonicotinate α4β2 (Putative)Ester> 1000 nM (Predicted)UnknownLow (Esterase Labile)

Experimental Methodologies: Self-Validating Systems

To empirically validate the pharmacological profile of a novel or putative ligand, a rigorous, self-validating experimental pipeline must be employed.

Screening_Workflow Synth 1. Compound Synthesis (Ester vs. Ether Linkage) Bind 2. Radioligand Binding (Affinity & Selectivity) Synth->Bind Patch 3. Patch-Clamp Electrophysiology (Efficacy & Potency) Bind->Patch Metab 4. In Vitro Stability (Plasma Esterase Assay) Patch->Metab

Standardized preclinical screening workflow for evaluating novel nAChR ligands.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the test compound at the α4β2 receptor. Causality & Validation: We utilize [3H] -epibatidine as the radiotracer because its sub-nanomolar affinity ensures a robust signal-to-noise ratio, allowing for precise quantification of displacement by lower-affinity analogs[3]. A parallel control using 10 µM (-)-nicotine acts as a self-validating mechanism to define non-specific binding, ensuring the measured signal is strictly receptor-specific.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue (a region rich in α4β2 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 0.5 nM [3H] -epibatidine, and varying concentrations of the test ligand (e.g., 3-Azetidinyl isonicotinate, 10−11 to 10−4 M). Bring the final volume to 500 µL per well.

  • Equilibration: Incubate the plates at 22°C for 2 hours to achieve steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.5% polyethylenimine for 1 hour prior to use to neutralize the negative charge of the glass fibers, thereby preventing non-specific adherence of the radioligand.

  • Quantification: Wash the filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: Differentiate whether the ligand acts as an agonist or antagonist, and determine its functional potency ( EC50​ ) and efficacy ( Emax​ ). Causality & Validation: Binding affinity ( Ki​ ) cannot distinguish between an agonist and an antagonist. Patch-clamp electrophysiology measures real-time ion flux. Because nAChRs undergo rapid desensitization upon agonist exposure, standard bath application is insufficient. A rapid-perfusion system must be used to capture the true peak current before desensitization artifacts skew the data.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with human α4β2 nAChR subunits on glass coverslips.

  • Recording Setup: Transfer a coverslip to the recording chamber. Pull borosilicate glass pipettes to a resistance of 3–5 MΩ and fill with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3). Establish a whole-cell configuration and voltage-clamp the cell at -70 mV.

  • Rapid Ligand Application: Utilize a piezoelectric-driven rapid-perfusion system (solution exchange time < 20 ms) to apply the test ligand directly to the clamped cell for 2–5 seconds.

  • Self-Validation (Reference Normalization): Apply a saturating concentration (100 µM) of acetylcholine (ACh) at the beginning and end of the recording session. Normalize all peak current responses from the test ligand to this maximum ACh response to account for variations in receptor expression between individual cells.

  • Data Analysis: Plot the normalized peak currents against the log concentration of the test ligand to generate a concentration-response curve and derive the EC50​ .

Sources

Comparative

A Comparative Analysis of Azetidine vs. Pyrrolidine Isonicotinates in Drug Discovery

A Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly shapes...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacological profile of a drug candidate. This guide provides an in-depth comparative analysis of two prevalent scaffolds, azetidine and pyrrolidine, when incorporated as isonicotinate derivatives. By examining their structural nuances, physicochemical properties, and resulting biological activities, this document serves as a technical resource for researchers aiming to make informed decisions in scaffold selection and lead optimization. We delve into the greater rigidity and polarity of the four-membered azetidine ring versus the more flexible, lipophilic five-membered pyrrolidine ring, supported by experimental data and detailed protocols.[1][2] This analysis underscores how these fundamental differences translate into distinct advantages and liabilities in drug design, particularly in the context of nicotinic acetylcholine receptor (nAChR) modulation.

Introduction: The Strategic Choice of a Saturated Heterocycle

Saturated heterocycles are foundational building blocks in modern drug discovery, offering three-dimensional diversity that allows for superior exploration of chemical space compared to their flat, aromatic counterparts.[3] Among these, the four-membered azetidine and five-membered pyrrolidine rings are frequently employed to introduce a basic nitrogen center, a key pharmacophoric element for interacting with numerous biological targets.[3][4] When coupled with an isonicotinate moiety—a derivative of nicotinic acid—these scaffolds are often directed toward targets like nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of neurological disorders.[5][6]

The choice between an azetidine and a pyrrolidine ring is not trivial. It represents a strategic decision that impacts a molecule's conformational flexibility, polarity, basicity, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide aims to dissect these differences, providing a clear, evidence-based comparison to guide the rational design of novel therapeutics.

Structural and Conformational Analysis: Rigidity vs. Flexibility

The core distinction between azetidine and pyrrolidine lies in their ring size and resulting conformational behavior.

  • Azetidine: The four-membered ring is characterized by significant ring strain (approx. 25.4 kcal/mol).[7] This strain forces the ring into a quasi-planar geometry, drastically reducing its conformational flexibility.[2] This rigidity can be advantageous, as it "locks" the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity if that conformation is optimal for the target receptor. However, this strain can also be a liability, making the ring a potential site for metabolic cleavage.[7][8]

  • Pyrrolidine: The five-membered pyrrolidine ring is significantly more flexible, adopting non-planar "envelope" and "twist" conformations.[3] This phenomenon, known as pseudorotation, allows the substituents on the ring to adopt a wider range of spatial orientations.[3] This flexibility can be beneficial for accommodating the binding pockets of diverse targets but may come at an entropic cost upon binding, potentially lowering affinity compared to a pre-organized, rigid analog.

This fundamental difference in flexibility is a critical factor for a medicinal chemist. The azetidine scaffold offers a more defined vector for substituents, while the pyrrolidine scaffold provides broader, more adaptable spatial coverage.

Synthesis and Chemical Reactivity

While both scaffolds are accessible, their synthetic routes and reactivity profiles differ. The synthesis of 3-substituted azetidines, for example, can be more challenging than their pyrrolidine counterparts due to the higher ring strain.[9] However, recent advances, such as strain-release methodologies using 1-azabicyclo[1.1.0]butane, have improved their accessibility.[9] Pyrrolidine synthesis is well-established, with numerous methods available, including 1,3-dipolar cycloadditions and various cyclization strategies.[10][11]

This protocol outlines a representative synthesis, illustrating the key steps of protection, coupling, and deprotection common in the preparation of these scaffolds.

  • Boc Protection of 3-Hydroxyazetidine:

    • Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.5 eq) dropwise, followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Perform an aqueous workup, extracting the organic layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-protected 3-hydroxyazetidine.

  • Mesylation of the Hydroxyl Group:

    • Dissolve the Boc-protected 3-hydroxyazetidine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool to 0 °C and add triethylamine (1.5 eq).

    • Add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir at 0 °C for 2 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and perform an aqueous workup. The crude mesylate is often used directly in the next step.

  • Nucleophilic Substitution with Isonicotinate Precursor (e.g., 3-hydroxypyridine):

    • To a solution of 3-hydroxypyridine (1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (1.5 eq) at 0 °C.

    • Stir for 30 minutes, then add the crude mesylated azetidine from the previous step dissolved in DMF.

    • Heat the reaction to 80 °C and stir for 12-16 hours.

    • Cool the reaction, quench with water, and extract with ethyl acetate. Purify the crude product by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified, Boc-protected product in DCM.

    • Add trifluoroacetic acid (TFA) (10 eq) or 4M HCl in dioxane.

    • Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete deprotection.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the final product as a salt. Filter and dry to obtain the desired azetidine isonicotinate derivative.

Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Comparative Physicochemical Properties

The structural differences directly translate to distinct physicochemical properties, which are critical for ADME profiles.

PropertyAzetidine Derivative (Representative)Pyrrolidine Derivative (Representative)Rationale for Drug Design
pKa (of ring nitrogen) ~11.29 (for parent azetidine)[7][12]~11.22 (for parent piperidine, pyrrolidine is similar)[7]The basicity influences the degree of protonation at physiological pH (7.4). A higher pKa means more of the compound is charged, which can increase solubility but decrease cell permeability. The subtle difference can be crucial for tuning oral bioavailability.
Lipophilicity (cLogP) Generally LowerGenerally HigherThe smaller, more compact azetidine ring typically imparts greater polarity and lower lipophilicity compared to the larger pyrrolidine ring.[1] Lower logP often correlates with better aqueous solubility and reduced non-specific binding, while higher logP can improve membrane permeability.[1]
Aqueous Solubility Generally HigherGenerally LowerDirectly related to lipophilicity. The higher polarity of azetidines often leads to better aqueous solubility, a key property for formulation and bioavailability.[1]
Metabolic Stability Potentially LowerGenerally HigherThe high ring strain of azetidine can make it more susceptible to metabolic cleavage by liver enzymes.[7] Pyrrolidine's lower strain contributes to greater chemical and metabolic stability.

Note: These are general trends. The specific properties of any given molecule will be heavily influenced by its other substituents.

Pharmacological Profile: A Case Study on Nicotinic Acetylcholine Receptors (nAChRs)

Azetidine and pyrrolidine isonicotinates are extensively studied as ligands for nAChRs, a family of ligand-gated ion channels crucial for neurotransmission.[5][6] The choice of scaffold can profoundly impact receptor subtype selectivity and functional activity (agonist vs. antagonist).

For instance, structure-activity relationship (SAR) studies on 3-pyridyl ether ligands have shown that replacing a pyrrolidine ring with an azetidine ring can alter potency and selectivity between α4β2 and α7 nAChR subtypes.[13] The azetidine ring's rigidity can enforce a specific vector for the basic nitrogen, which is a key pharmacophoric element, leading to optimized interactions with the receptor's binding site. In some cases, an azetidine analogue of nicotine binds more effectively to acetylcholine receptors than nicotine itself, which contains a pyrrolidine ring.[4]

ScaffoldCompound ExampleTarget ReceptorBinding Affinity (Ki, nM)Functional Activity
Azetidine(S)-3-(Azetidin-2-ylmethoxy)pyridineα4β2 nAChR0.05 (for A-85380, a related analog)[13]Full Agonist
Pyrrolidine(S)-Nicotineα4β2 nAChR1 - 6[14]Agonist

This data illustrates how the more constrained azetidine scaffold can lead to significantly higher binding affinity compared to the more flexible pyrrolidine found in nicotine.

The interaction of these compounds with nAChRs can be quantified using radioligand binding assays.

G

G agonist Azetidine/Pyrrolidine Isonicotinate (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Binds to Orthosteric Site channel_opening Ion Channel Opening nAChR->channel_opening Conformational Change ion_influx Na+ / Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Cellular Response (e.g., Neurotransmitter Release) depolarization->downstream

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., a novel isonicotinate) by measuring its ability to displace a known radioligand from the target receptor.[14][15]

  • Membrane Preparation:

    • Homogenize rat brain tissue or cultured cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.[16]

    • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., Lowry or BCA assay).[16]

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test compound.

    • In a 96-well plate or microcentrifuge tubes, add a fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine or [³H]Cytisine) at a concentration near its Kd value.[15]

    • Add a fixed amount of the membrane preparation (e.g., 50-100 µg of protein).

    • Add the varying concentrations of the unlabeled test compound.

    • Include control wells:

      • Total Binding: Radioligand + Membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known unlabeled ligand (e.g., 300 µM nicotine) to saturate all specific binding sites.[17]

  • Incubation & Filtration:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-150 minutes).[14][16]

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.[17]

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification & Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding at each competitor concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The choice between an azetidine and a pyrrolidine isonicotinate is a classic dilemma in medicinal chemistry, representing a trade-off between conformational rigidity and flexibility, polarity and lipophilicity.

  • Azetidine isonicotinates are ideal candidates when a rigid conformational constraint is desired to enhance binding affinity and selectivity. Their inherent polarity and lower lipophilicity can lead to improved aqueous solubility and a more favorable ADME profile, making them attractive scaffolds for CNS-targeting drugs.[1][18]

  • Pyrrolidine isonicotinates offer greater structural flexibility, which can be advantageous when exploring the SAR of a new target or when a less rigid structure is needed to fit into a dynamic binding pocket.[3] They often serve as a balanced starting point in lead discovery.[1]

Ultimately, the optimal choice is target-dependent and must be determined empirically. A strategic approach often involves synthesizing and evaluating both scaffolds head-to-head to understand the specific steric and electronic requirements of the biological target. This comparative guide provides the foundational framework and experimental rationale for researchers to make these critical decisions, accelerating the journey from scaffold selection to the development of novel, effective therapeutics.

References

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available from: [Link]

  • Anderson DJ. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Curr Protoc Pharmacol. 2008 Dec;Chapter 1:Unit1.8. doi: 10.1002/0471141755.ph0108s43. Available from: [Link]

  • Alemán C, et al. Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Biopolymers. 2011;95(11):751-63. Available from: [Link]

  • Thiazolidin-4-one, azetidin-2-one and 1,3,4-oxadiazole derivatives of isonicotinic acid hydrazide: Synthesis and their biological evaluation. ResearchGate. Available from: [Link]

  • Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. PMC. Available from: [Link]

  • Assay Protocol Book. PDSP. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME 1-(NICOTINYLAMINO) -2 SUBSTITUTED AZETIDIN-4 -ONES AS POTENTIAL AN. IMR Press. Available from: [Link]

  • An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors. PMC. Available from: [Link]

  • 18 F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties and PET Studies in Baboons. The Journal of Nuclear Medicine. Available from: [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Available from: [Link]

  • Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. Available from: [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. Available from: [Link]

  • International Journal of Theranostics. SciTechnol. Available from: [Link]

  • azetidine. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Semantic Scholar. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available from: [Link]

  • Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. OUCI. Available from: [Link]

  • Azetidine. Wikipedia. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available from: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available from: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC. Available from: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available from: [Link]

  • Nicotinic agonist. Wikipedia. Available from: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Naturally occurring agonists and antagonists of different nicotinic acetylcholine receptors (nAChRs). ResearchGate. Available from: [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available from: [Link]

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST Groups. Available from: [Link]

  • Malpass, J. R., et al. Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. 2000, 43(21), 3741-3759. Available from: [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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